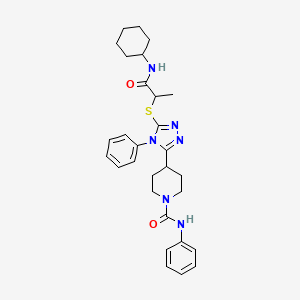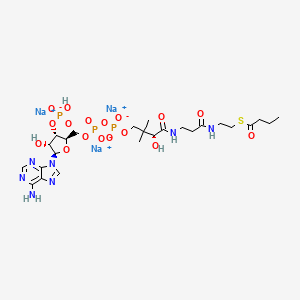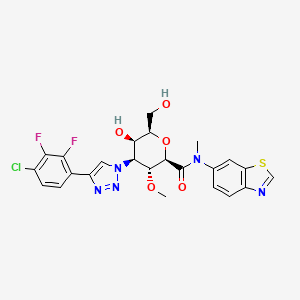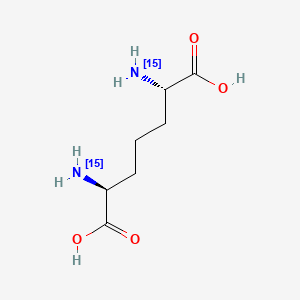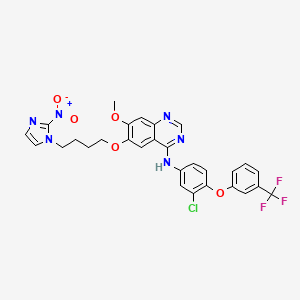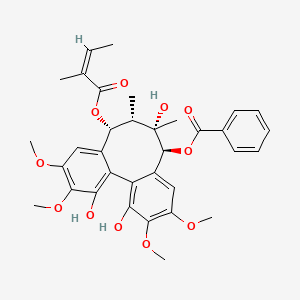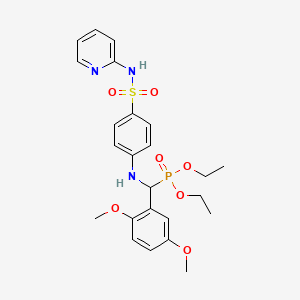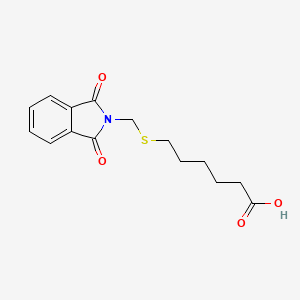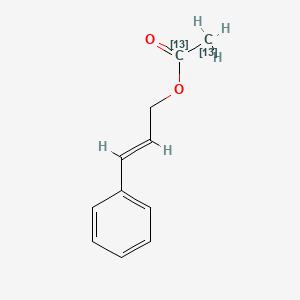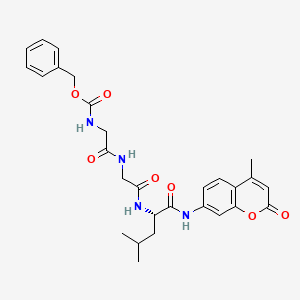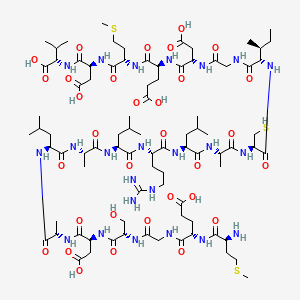
Vista-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vista-IN-3, also known as Compound A4, is a potent small molecule inhibitor of the V-domain immunoglobulin suppressor of T cell activation (VISTA). VISTA is a novel negative checkpoint receptor primarily involved in maintaining immune tolerance. This compound exhibits a dissociation constant (K_D) of 0.49 micromolar and effectively induces the release of interferon-gamma cytokines . This compound has shown significant potential in enhancing anti-cancer activity, especially when combined with programmed death-ligand 1 (PD-L1) antibodies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Vista-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows standard protocols for the synthesis of small molecule inhibitors. This includes large-scale chemical synthesis, purification through chromatography, and crystallization to obtain the final product with high purity. The production process is designed to ensure consistency and scalability while maintaining the compound’s bioactivity .
Analyse Chemischer Reaktionen
Types of Reactions: Vista-IN-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Vista-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the VISTA pathway and its role in immune regulation.
Biology: Investigated for its effects on T cell activation and cytokine release.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly in combination with PD-L1 antibodies.
Industry: Utilized in the development of new immunotherapeutic drugs and as a reference compound in drug screening assays .
Wirkmechanismus
Vista-IN-3 exerts its effects by inhibiting the VISTA pathway. VISTA is an immune checkpoint receptor expressed on tumor-infiltrating T lymphocytes and myeloid cells. By binding to VISTA, this compound blocks its interaction with ligands such as V-Set and Immunoglobulin domain containing 3 (VSIG3), leading to the suppression of T cell activation and proliferation. This inhibition results in the release of proinflammatory cytokines like interferon-gamma, enhancing the anti-tumor immune response .
Vergleich Mit ähnlichen Verbindungen
CA-170: A small molecule inhibitor targeting both VISTA and programmed cell death 1 ligand 1 (PD-L1).
VSIG-8 Inhibitor L557-0155: Prevents the binding of VSIG-8 to VISTA, promoting cytokine production and cell proliferation.
Uniqueness of Vista-IN-3: this compound is unique due to its high potency and specificity for VISTA. Its ability to synergistically enhance anti-cancer activity when combined with PD-L1 antibodies sets it apart from other similar compounds. Additionally, its well-characterized mechanism of action and extensive research applications make it a valuable tool in the field of immunotherapy .
Eigenschaften
Molekularformel |
C14H18N4O3 |
|---|---|
Molekulargewicht |
290.32 g/mol |
IUPAC-Name |
3-[[4-[(2-hydroxyethylamino)methyl]-6-methoxypyrimidin-2-yl]amino]phenol |
InChI |
InChI=1S/C14H18N4O3/c1-21-13-8-11(9-15-5-6-19)17-14(18-13)16-10-3-2-4-12(20)7-10/h2-4,7-8,15,19-20H,5-6,9H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
KCTPHIOYWMANBF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=C1)CNCCO)NC2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





